2-Amino-5-methylphenol
Overview
Description
2-Amino-5-methylphenol is an organic compound with the molecular formula C7H9NO. It is also known by other names such as 2-Hydroxy-4-methylaniline, 4-Amino-3-hydroxytoluene, and 6-Amino-m-cresol . This compound is a derivative of phenol and is characterized by the presence of an amino group and a methyl group attached to the benzene ring. It is commonly used as an intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 2-Amino-5-methylphenol is bovine hemoglobin . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body.
Mode of Action
This compound interacts with bovine hemoglobin to form 2-amino-4,4α-dihydro-4α-7-dimethyl-3 H -phenoxazine-3-one . This compound has been shown to inhibit the proliferation of Poliovirus in Vero cells .
Biochemical Pathways
It is known that the compound is converted todihydrophenoxazinone by purified human hemoglobin
Pharmacokinetics
It is known that the compound undergoes glucuronidation, a major phase ii metabolic pathway, by uridine 5′-diphospho-glucuronosyltransferase (ugt) following secretion into the proximal tubule .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of Poliovirus proliferation in Vero cells . This suggests that the compound may have antiviral properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound should be kept in a dry, cool, and well-ventilated place to maintain its stability . Additionally, it should be kept away from strong oxidizing agents due to potential reactivity .
Biochemical Analysis
Biochemical Properties
2-Amino-5-methylphenol has been found to react with bovine hemoglobin to form 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one . This compound inhibits the proliferation of Poliovirus in Vero cells . The reaction is facilitated by the interaction of this compound with the protein structure of hemoglobin .
Cellular Effects
The interaction of this compound with bovine hemoglobin has been shown to have an inhibitory effect on the proliferation of Poliovirus in Vero cells . This suggests that this compound may influence cellular function by interacting with specific proteins and potentially affecting cellular metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with bovine hemoglobin, leading to the formation of 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one . This compound has been shown to inhibit the proliferation of Poliovirus in Vero cells
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-methylphenol can be synthesized through several methods. One common method involves the nitration of 2-methylphenol (o-cresol) to form 2-methyl-5-nitrophenol, followed by reduction of the nitro group to an amino group . The reduction can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon or by using reducing agents like iron powder in acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methyl-5-nitrophenol. This process is typically conducted in a reaction vessel under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Amino-5-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound has been studied for its interactions with proteins and enzymes.
Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-5-methylphenol can be compared with other similar compounds such as:
- 2-Amino-4-methylphenol
- 2-Amino-5-chlorophenol
- 2-Amino-5-nitrophenol
- 4-Amino-3-methylphenol
Uniqueness
What sets this compound apart is its specific substitution pattern on the benzene ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific dyes and pharmaceuticals that require this precise molecular structure .
Properties
IUPAC Name |
2-amino-5-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPJEHJGFKWRFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182594 | |
Record name | 6-Amino-m-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2835-98-5 | |
Record name | 2-Amino-5-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2835-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-m-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2835-98-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-m-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-m-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-AMINO-M-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCG4ES2A26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Amino-5-methylphenol?
A1: The molecular formula of this compound is C7H9NO, and its molecular weight is 123.15 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Researchers have utilized various spectroscopic techniques to characterize this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Electron Ionization Mass Spectrometry (EI-MS), and UV-Vis spectroscopy. [, , , , ]
Q3: What are the primary applications of this compound?
A3: this compound is primarily utilized as a hair colorant in oxidative hair dyes. It may also be used in non-oxidative (semi-permanent) hair dyes, but further research is needed to confirm this application. [, ]
Q4: How does this compound function as a hair colorant?
A4: While the exact mechanism is not fully elucidated in the provided research, this compound likely acts as a coupler in oxidative hair dye formulations. It reacts with other dye precursors and an oxidizing agent to produce a range of hair colors. [, ]
Q5: Does this compound possess any biological activity?
A5: Research suggests that this compound exhibits antitumor activity. Studies have shown its ability to inhibit the proliferation of various human cancer cell lines, including leukemia, lung carcinoma, and epidermoid carcinoma. [, , , , ]
Q6: What is the mechanism of action for the antitumor activity of this compound?
A6: While the exact mechanism remains unclear, studies suggest that this compound might induce cell death through different pathways, including apoptosis and necrosis. Unlike actinomycin D, a structurally similar compound, this compound does not appear to exert its effect by DNA intercalation. [, ]
Q7: Has this compound demonstrated antiviral activity?
A7: Yes, in vitro studies have demonstrated the antiviral activity of this compound against poliovirus. This suggests potential applications in developing antiviral therapies. [, ]
Q8: How is this compound metabolized by microorganisms?
A8: In Mycobacterium strain HL 4-NT-1, this compound is metabolized via a pathway similar to the catechol extradiol ring cleavage pathway. The key enzyme in this pathway is 2-aminophenol 1,6-dioxygenase. []
Q9: What is the role of 2-aminophenol 1,6-dioxygenase in this compound metabolism?
A9: 2-aminophenol 1,6-dioxygenase catalyzes the ring cleavage of this compound, leading to the formation of downstream metabolites. This enzyme exhibits unique substrate specificity compared to other dioxygenases. [, ]
Q10: Is this compound safe for use in cosmetic products?
A10: The safety of this compound in oxidative hair dyes has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that the compound is safe for use in oxidative hair dyes, provided that appropriate cautionary labeling and patch test instructions are included. [, ]
Q11: What are the potential toxicological concerns associated with this compound?
A11: While generally considered safe for use in oxidative hair dyes, this compound can cause skin and eye irritation in some individuals. The undiluted compound can be particularly irritating to the eyes. [, ]
Q12: What safety measures are recommended for products containing this compound?
A12: Products containing this compound, particularly hair dyes, should include a caution statement and patch test instructions to identify individuals who may be sensitive to the ingredient and minimize the risk of adverse reactions. [, ]
Q13: Can this compound be used as a building block in organic synthesis?
A13: Yes, this compound is a versatile building block in organic synthesis. It can be utilized in various reactions, including condensation reactions to form Schiff bases. [, , ]
Q14: What is a Schiff base, and how is it formed using this compound?
A14: A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. This compound, containing both amine and phenol groups, can react with aldehydes to form Schiff bases. [, ]
Q15: What are some examples of Schiff bases synthesized using this compound, and what are their potential applications?
A15: Researchers have synthesized various Schiff bases using this compound, some exhibiting thermochromic properties. These compounds have potential applications in sensors and color-changing materials. []
Q16: Can this compound be used in the synthesis of more complex molecules?
A16: Yes, a notable example is its use in the total synthesis of murrastifoline-A, a biscarbazole alkaloid with potential medicinal properties. The synthesis involves using this compound as a starting material to construct the carbazole moieties. []
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